molecular formula C18H18N2O4 B239872 N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

カタログ番号 B239872
分子量: 326.3 g/mol
InChIキー: UCAPWHVSJLHKKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BPAP, is a chemical compound that has gained significant attention in the field of neuroscience research. BPAP is a selective dopamine receptor agonist that has been found to have potential therapeutic benefits in the treatment of various neurological disorders.

作用機序

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a dopamine receptor agonist, specifically targeting the D3 receptor subtype. It binds to the receptor and activates the downstream signaling pathways, resulting in the release of dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function, motivation, and mood.
Biochemical and Physiological Effects
N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, as well as improve motor coordination and locomotor activity. N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been found to have antidepressant and anxiolytic effects, suggesting its potential use in the treatment of mood disorders.

実験室実験の利点と制限

One advantage of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its selectivity for the D3 dopamine receptor subtype, which allows for more targeted research on the role of this receptor in various neurological disorders. However, one limitation of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.

将来の方向性

There are several future directions for research on N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential use in the treatment of Parkinson's disease, as it has been found to improve motor function in animal models of the disease. Another area of research is its potential use in the treatment of addiction, as dopamine signaling is involved in the reward pathway that underlies addiction. Additionally, further research is needed to better understand the long-term effects of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its potential side effects.
Conclusion
In conclusion, N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has shown potential therapeutic benefits in the treatment of various neurological disorders. Its selective affinity for the D3 dopamine receptor subtype makes it a valuable tool for studying the role of this receptor in the brain. Further research is needed to fully understand the potential applications of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in the treatment of neurological disorders.

合成法

The synthesis of N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 3-(propanoylamino)aniline with 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride in the presence of a base such as potassium carbonate. The reaction yields N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a white solid, which can be purified through recrystallization.

科学的研究の応用

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic benefits in the treatment of various neurological disorders. It has been found to have a selective affinity for dopamine D3 receptors, which are involved in the regulation of mood, motivation, and reward. N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to enhance the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain that are involved in cognitive function and motor control.

特性

製品名

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

分子式

C18H18N2O4

分子量

326.3 g/mol

IUPAC名

N-[3-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C18H18N2O4/c1-2-17(21)19-13-4-3-5-14(11-13)20-18(22)12-6-7-15-16(10-12)24-9-8-23-15/h3-7,10-11H,2,8-9H2,1H3,(H,19,21)(H,20,22)

InChIキー

UCAPWHVSJLHKKF-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

正規SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)OCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。